{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride
Overview
Description
{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride is a useful research compound. Its molecular formula is C17H18ClN3OS and its molecular weight is 347.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0859111 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Properties
Research on compounds related to 1,3,4-oxadiazoles, such as the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides a foundational understanding of the synthetic routes and structural characteristics that could be relevant for the chemical compound . These studies highlight the versatility of synthetic methods and the potential for creating compounds with varied biological and chemical properties (Issac & Tierney, 1996).
Therapeutic Applications
The therapeutic worth of 1,3,4-oxadiazole tailored compounds is well-documented, with numerous derivatives exhibiting a range of bioactivities. This includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties among others. Such compounds are considered to have high therapeutic potency and are being used or investigated for the treatment of various ailments, underscoring the potential medicinal applications of "{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride" derivatives (Verma et al., 2019).
Biological Activities
The diverse biological activities of coumarin and oxadiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, reflect the broad potential of oxadiazole-containing compounds in drug development. Such research demonstrates the capacity of these molecules to act as effective and potent drugs, which may extend to "this compound" and its derivatives (Jalhan et al., 2017).
Properties
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS.ClH/c18-15(11-13-7-3-1-4-8-13)16-19-20-17(21-16)22-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDAKHCDFMXTDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=CC=CC=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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